molecular formula C17H19ClN6 B4996980 N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine

N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine

Cat. No.: B4996980
M. Wt: 342.8 g/mol
InChI Key: SASDYJOZPHRWFI-UHFFFAOYSA-N
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Description

N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the pyrazole ring, which is further connected to a pyrimidine ring and an ethane-1,2-diamine moiety. The compound has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine typically involves multi-step reactions. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3-chlorobenzaldehyde with hydrazine hydrate and an appropriate diketone under reflux conditions.

    Pyrimidine ring synthesis: The pyrazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, in the presence of a base like potassium carbonate.

    Attachment of the ethane-1,2-diamine moiety: The final step involves the reaction of the pyrimidine-pyrazole intermediate with N,N-dimethylethane-1,2-diamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process. Purification methods like recrystallization and column chromatography are often used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiolate in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with potential changes in the pyrazole or pyrimidine rings.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[1-(3-bromophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine
  • N-[4-[1-(3-fluorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine
  • N-[4-[1-(3-methylphenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine

Uniqueness

The uniqueness of N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N’,N’-dimethylethane-1,2-diamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[4-[1-(3-chlorophenyl)pyrazol-4-yl]pyrimidin-2-yl]-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6/c1-23(2)9-8-20-17-19-7-6-16(22-17)13-11-21-24(12-13)15-5-3-4-14(18)10-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASDYJOZPHRWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC=CC(=N1)C2=CN(N=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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